molecular formula C14H8ClNO3S2 B281212 N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE

Cat. No.: B281212
M. Wt: 337.8 g/mol
InChI Key: IMMAGUZUMIZEEC-VBKFSLOCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a naphthalene ring system with a chloro and oxo substituent, linked to a thiophene sulfonamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 3-chloro-4-oxo-1-naphthaldehyde with 2-thiophenesulfonamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Studied for its potential as a therapeutic agent in treating bacterial infections and cancer.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. In biological systems, the compound may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-[(1Z)-3-CHLORO-4-OXO-1,4-DIHYDRONAPHTHALEN-1-YLIDENE]THIOPHENE-2-SULFONAMIDE derivatives: Compounds with similar structures but different substituents on the naphthalene or thiophene rings.

    2-azetidinones: Compounds containing a β-lactam ring, which may exhibit similar biological activities.

Uniqueness

This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C14H8ClNO3S2

Molecular Weight

337.8 g/mol

IUPAC Name

(NZ)-N-(3-chloro-4-oxonaphthalen-1-ylidene)thiophene-2-sulfonamide

InChI

InChI=1S/C14H8ClNO3S2/c15-11-8-12(9-4-1-2-5-10(9)14(11)17)16-21(18,19)13-6-3-7-20-13/h1-8H/b16-12-

InChI Key

IMMAGUZUMIZEEC-VBKFSLOCSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\S(=O)(=O)C3=CC=CS3)/C=C(C2=O)Cl

SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=CS3)C=C(C2=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.